molecular formula C11H16O4 B14235421 Diethyl cyclopent-2-ene-1,1-dicarboxylate CAS No. 541506-71-2

Diethyl cyclopent-2-ene-1,1-dicarboxylate

Cat. No.: B14235421
CAS No.: 541506-71-2
M. Wt: 212.24 g/mol
InChI Key: ACLKKNYIJXOXEG-UHFFFAOYSA-N
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Description

Diethyl cyclopent-2-ene-1,1-dicarboxylate is an organic compound with the molecular formula C₁₁H₁₆O₄. It is a diester derivative of cyclopentene, characterized by the presence of two ester groups attached to the cyclopentene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl cyclopent-2-ene-1,1-dicarboxylate can be synthesized through the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene. This reaction involves the formation of a cyclopentene ring with two ester groups attached . The reaction conditions typically include the use of a base such as sodium ethoxide to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar alkylation methods. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl cyclopent-2-ene-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl cyclopent-2-ene-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl cyclopent-2-ene-1,1-dicarboxylate involves its reactivity due to the presence of ester groups and the cyclopentene ring. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to various products. The cyclopentene ring provides a reactive site for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl cyclopent-2-ene-1,1-dicarboxylate is unique due to its specific ring structure and the positioning of the ester groups, which confer distinct reactivity and applications compared to its analogs .

Properties

CAS No.

541506-71-2

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

diethyl cyclopent-2-ene-1,1-dicarboxylate

InChI

InChI=1S/C11H16O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h5,7H,3-4,6,8H2,1-2H3

InChI Key

ACLKKNYIJXOXEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC=C1)C(=O)OCC

Origin of Product

United States

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